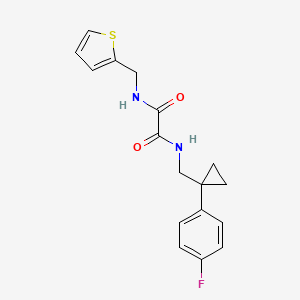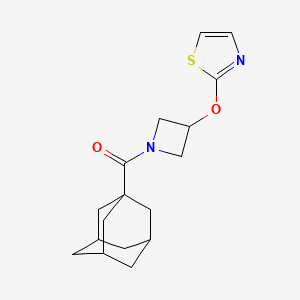
(3r,5r,7r)-Adamantan-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,5r,7r)-Adamantan-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is a derivative of Adamantane, which is a cyclic organic compound that has been studied extensively for its pharmacological properties. The synthesis method of this compound involves several steps, and it has been found to exhibit unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Novel Tetrahydropyrimidine–Adamantane Hybrids as Anti-inflammatory Agents
Research by Kalita et al. (2015) focused on the synthesis and biological evaluation of novel tetrahydropyrimidine–adamantane hybrids, where compounds exhibited excellent and promising anti-inflammatory activities. This study underscores the potential therapeutic applications of adamantane derivatives in treating inflammation-related conditions (Kalita et al., 2015).
Development of Adamantyl-Imidazolo-Thiadiazoles as Anti-Tuberculosis Agents
Anusha et al. (2015) described a 'green' synthesis protocol for developing 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b][1,3,4]thiadiazoles (AITs), targeting sterol 14α-demethylase (CYP51) in M. tuberculosis. Among the compounds tested, one showed potent inhibitory activity, comparable to standard drugs, highlighting adamantane derivatives' potential in tuberculosis treatment (Anusha et al., 2015).
Exploration of Adamantane-Derived Indoles as Cannabimimetic Drugs
Banister et al. (2013) synthesized and evaluated adamantane-derived indoles for their cannabimimetic potency, revealing significant bioactivity at CB1 and CB2 receptors. This study provides insights into the psychoactive properties of adamantane compounds and their potential for developing new therapeutic agents (Banister et al., 2013).
Antimicrobial and Anti-Proliferative Activities of Adamantane Derivatives
Al-Mutairi et al. (2019) investigated the antimicrobial activity of 4-(adamantan-1-yl)-3-thiosemicarbazides and related derivatives against various bacteria and Candida albicans. Additionally, some compounds demonstrated significant anti-proliferative activity against human tumor cell lines, emphasizing adamantane derivatives' potential as antimicrobial and anticancer agents (Al-Mutairi et al., 2019).
Propiedades
IUPAC Name |
1-adamantyl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c20-15(19-9-14(10-19)21-16-18-1-2-22-16)17-6-11-3-12(7-17)5-13(4-11)8-17/h1-2,11-14H,3-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFMNMGZXZQSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(C4)OC5=NC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one](/img/structure/B2399371.png)
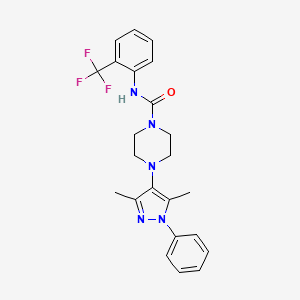
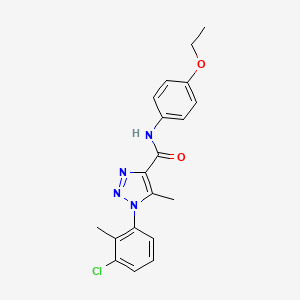
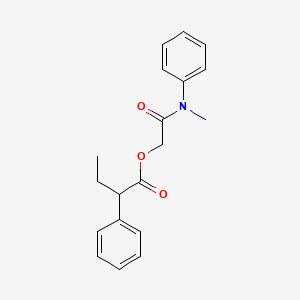
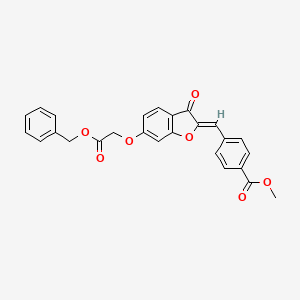
![3-[(4-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2399380.png)
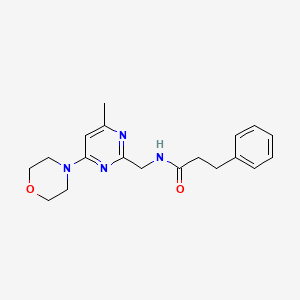
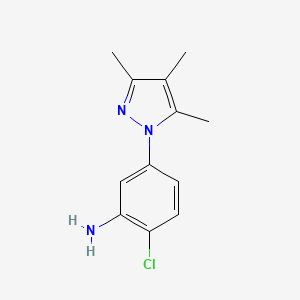
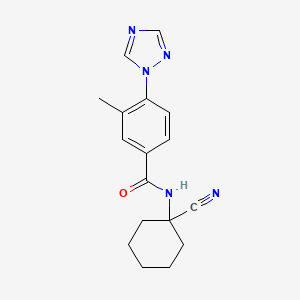
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2399385.png)
![Methyl 3-nitro-2-[(4-phenylpiperazino)methyl]benzenecarboxylate](/img/structure/B2399387.png)
![5-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2399388.png)
![3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile](/img/structure/B2399391.png)
